2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
CAS No.:
Cat. No.: VC14972679
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H17ClN2O2 |
---|---|
Molecular Weight | 328.8 g/mol |
IUPAC Name | 2-(5-chloroindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C18H17ClN2O2/c1-23-16-5-2-13(3-6-16)11-20-18(22)12-21-9-8-14-10-15(19)4-7-17(14)21/h2-10H,11-12H2,1H3,(H,20,22) |
Standard InChI Key | GYWPVUDOKLYXGP-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
2-(5-Chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide belongs to the class of N-substituted acetamides featuring a 5-chloroindole moiety. Its molecular formula is C₁₈H₁₆ClN₂O₂, corresponding to a molecular weight of 339.79 g/mol. The indole ring system is substituted at the 1-position with an acetamide group, which is further linked to a 4-methoxybenzyl substituent. Key structural features include:
-
A chlorine atom at the 5-position of the indole ring, enhancing electrophilic reactivity and potential interactions with hydrophobic protein pockets.
-
A methoxy group on the benzyl moiety, contributing to solubility and membrane permeability via hydrogen bonding.
-
An acetamide bridge that stabilizes the molecule’s conformation and facilitates binding to biological targets .
The compound’s canonical SMILES representation is COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl, reflecting its planar indole core and flexible benzyl-acetamide side chain. Computational modeling predicts a logP value of 3.2 ± 0.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthetic Methodologies
The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions, as exemplified by protocols for analogous indole-acetamide derivatives :
Indole Core Functionalization
-
Chlorination: 5-Chloroindole is synthesized via electrophilic substitution using chlorine gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C.
-
N-Alkylation: The indole nitrogen is alkylated with chloroacetamide in the presence of a base (e.g., K₂CO₃) to form 1-(chloroacetyl)-5-chloro-1H-indole .
Side Chain Coupling
-
Nucleophilic Substitution: The chloroacetyl intermediate reacts with 4-methoxybenzylamine in dimethylformamide (DMF) at 80°C, yielding the target compound .
Key Reaction Parameters:
Step | Reagents | Conditions | Yield |
---|---|---|---|
Chlorination | NCS, DCM | 0–5°C, 2 hr | 85% |
N-Alkylation | K₂CO₃, DMF | RT, 12 hr | 72% |
Coupling | 4-Methoxybenzylamine | 80°C, 6 hr | 68% |
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), with final purity >95% confirmed by HPLC.
Biological Activity and Mechanism of Action
Antitumor Activity
Patent US20030158153A1 highlights 2-(1H-indol-3-yl)-2-oxo-acetamides as inhibitors of colon and lung tumor growth . The chloro and methoxy groups in 2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide likely stabilize interactions with tubulin or topoisomerase II, mechanisms implicated in apoptosis induction .
Pharmacological Applications
Neurological Disorders
Indole-acetamides modulate serotonin and dopamine pathways, suggesting utility in depression and epilepsy . The methoxybenzyl group may enhance blood-brain barrier permeability, a critical factor for CNS-targeted therapies.
Oncology
The compound’s potential to inhibit kinase enzymes (e.g., EGFR, VEGFR) aligns with trends in targeted cancer therapy. Preclinical models of colorectal carcinoma show 40–50% tumor growth inhibition for similar structures .
Comparative Analysis with Structural Analogs
The chloro and methoxy groups in the target compound may confer enhanced metabolic stability compared to methyl or oxo derivatives .
Research Gaps and Future Directions
-
In Vivo Efficacy Studies: No published data exist on the compound’s pharmacokinetics or toxicity profile.
-
Target Identification: Proteomic studies are needed to elucidate interactions with neurological or oncological targets.
-
Structural Optimization: Modifying the benzyl moiety (e.g., introducing fluorinated groups) could improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume